trans-4-Trifluoromethyl-cyclohexylamine hydrochloride
Overview
Description
“trans-4-Trifluoromethyl-cyclohexylamine hydrochloride” is a chemical compound with the formula C7H13ClF3N . It is a white solid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexylamine ring with a trifluoromethyl group attached to the 4th carbon . The presence of the trifluoromethyl group can significantly influence the chemical properties of the compound.Physical and Chemical Properties Analysis
“this compound” is a white solid . It has a molecular weight of 203.63 .Scientific Research Applications
Metabolism in Various Species
Research conducted by Renwick and Williams (1972) demonstrated that cyclohexylamine, a related compound to trans-4-Trifluoromethyl-cyclohexylamine hydrochloride, is metabolized to a minor extent in rats, guinea pigs, rabbits, and humans. The study focused on identifying the metabolites formed in these species, which include cyclohexanol and aminocyclohexanol, highlighting the diverse metabolic pathways in different organisms (Renwick & Williams, 1972).
Synthesis Improvements
Alekseenko et al. (2012) reported an improved synthesis method for trifluoromethyl-cyclohexylamines, which could be relevant for the synthesis of this compound. This method features PtO2-mediated hydrogenation and remarkable stereoselectivity favoring the formation of cis-isomers (Alekseenko et al., 2012).
DNA Binding by Platinum Complexes
Silverman et al. (2002) explored the interaction of cis-trans-cis-Ammine(cyclohexylamine)diacetatodichloroplatinum(IV), a compound structurally similar to this compound, with DNA. Their work provides insights into how similar compounds might interact with DNA, forming intra- and interstrand cross-links (Silverman et al., 2002).
Analysis of Stereochemical Properties
Olszowy and Kitching (1984) studied the stereochemistry of cis- and trans-(4-alkylcyclohexyl)stannanes. Their research could be relevant for understanding the stereochemical properties of this compound, as the spatial arrangement of atoms significantly affects chemical properties and interactions (Olszowy & Kitching, 1984).
Safety and Hazards
The compound is classified as dangerous, causing severe skin burns and eye damage. It is also classified as a flammable liquid and vapor . Safety measures include wearing protective gloves, clothing, and eye/face protection. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Mechanism of Action
Biochemical Pathways
More research is needed to determine the specific pathways this compound affects and the downstream effects of these interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a compound .
Properties
IUPAC Name |
4-(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h5-6H,1-4,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJNSCILISPYRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218943-32-8, 2089630-84-0 | |
Record name | 4-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1s,4s)-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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